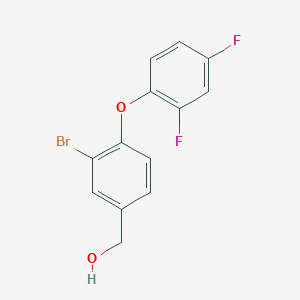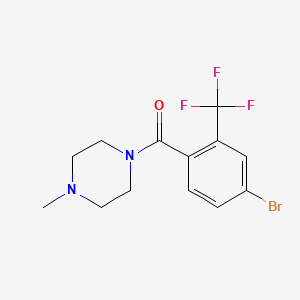![molecular formula C16H18O3 B1472694 (E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one CAS No. 1424944-05-7](/img/structure/B1472694.png)
(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one
Overview
Description
(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one, also known as (E)-4-allyloxycinnamaldehyde, is an important organic compound used in many areas of scientific research. It is a versatile and highly reactive compound that has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other colorants. In analytical chemistry, it is used as a reagent in the detection of certain compounds. In biochemistry, it is used as a substrate for certain enzymes. It is also used in the synthesis of various polymers and in the synthesis of nanomaterials.
Mechanism of Action
The mechanism of action of (E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one is not fully understood. However, it is believed that the reaction of the compound with certain enzymes is responsible for its biological activity. It is also believed that the compound can interact with certain proteins, which may be responsible for its biological activity.
Biochemical and Physiological Effects
(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and yeast. It has also been shown to have anti-inflammatory and anti-cancer activity. In addition, it has been shown to have antioxidant activity, and it has been shown to have anti-diabetic activity.
Advantages and Limitations for Lab Experiments
(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one is a highly reactive compound, which makes it well-suited for use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it is also a volatile compound, which can make it difficult to work with in certain laboratory experiments. In addition, it can be toxic if not handled properly.
Future Directions
The potential applications of (E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one are vast and varied. Future research could focus on the use of this compound in the synthesis of new pharmaceuticals, fragrances, and other organic compounds. It could also be explored for its potential use in the synthesis of dyes, pigments, and other colorants. In addition, further research could be conducted to explore its potential use in the synthesis of various polymers and nanomaterials. Finally, further research could be conducted to explore its potential use as a reagent in analytical chemistry and its potential use as a substrate for certain enzymes.
properties
IUPAC Name |
(E)-4-[3,4-bis(prop-2-enoxy)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-4-10-18-15-9-8-14(7-6-13(3)17)12-16(15)19-11-5-2/h4-9,12H,1-2,10-11H2,3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGNTRDAYCCYOT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



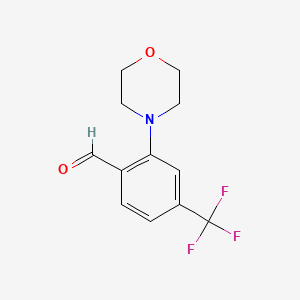
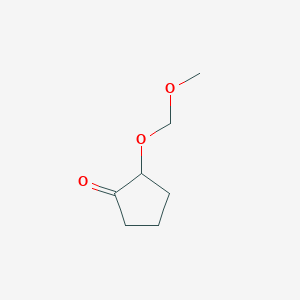
![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)

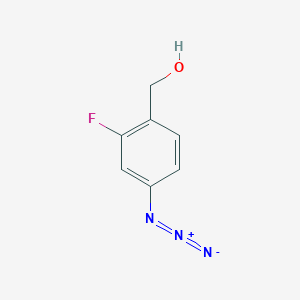
![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)
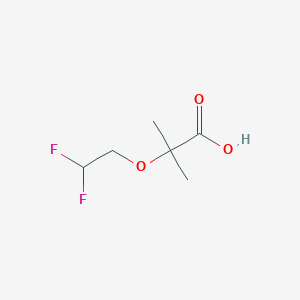


![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)
![[2-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B1472630.png)

